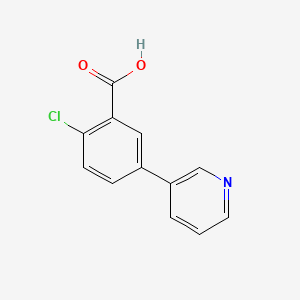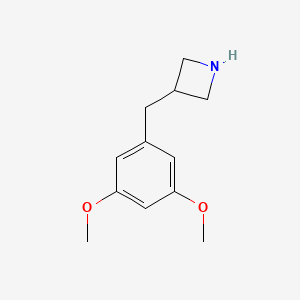
3-(3,5-Dimethoxybenzyl)azetidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(3,5-Dimethoxybenzyl)azetidine is a chemical compound with the molecular formula C12H17NO2. It belongs to the class of azetidines, which are four-membered nitrogen-containing heterocycles. Azetidines are known for their significant ring strain, which imparts unique reactivity and stability characteristics.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-(3,5-Dimethoxybenzyl)azetidine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3,5-dimethoxybenzylamine with a suitable azetidine precursor. The reaction is often carried out in the presence of a base, such as sodium hydride, and a solvent like acetonitrile, at elevated temperatures .
Industrial Production Methods: Industrial production of azetidines, including this compound, may utilize microwave-assisted synthesis to enhance reaction rates and yields. This method involves the use of microwave irradiation to accelerate the cyclization process, resulting in higher efficiency and reduced reaction times .
化学反応の分析
Types of Reactions: 3-(3,5-Dimethoxybenzyl)azetidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the azetidine ring, often facilitated by strong bases or nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Sodium hydride, various nucleophiles.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction typically produces amines .
科学的研究の応用
3-(3,5-Dimethoxybenzyl)azetidine has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibition and protein interactions.
Industry: The compound is utilized in the production of polymers and materials with unique properties
作用機序
The mechanism of action of 3-(3,5-Dimethoxybenzyl)azetidine involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes, binding to their active sites and preventing substrate access. This inhibition can disrupt various biochemical pathways, leading to therapeutic effects in medicinal applications .
類似化合物との比較
Aziridines: Three-membered nitrogen-containing heterocycles with higher ring strain and reactivity.
Pyrrolidines: Five-membered nitrogen-containing heterocycles with lower ring strain and reactivity.
β-Lactams: Four-membered nitrogen-containing heterocycles similar to azetidines but with a carbonyl group.
Uniqueness: 3-(3,5-Dimethoxybenzyl)azetidine is unique due to its specific substitution pattern on the benzyl group, which imparts distinct chemical and biological properties. Compared to aziridines, it has lower ring strain and is more stable, making it easier to handle and use in various applications. Its structure also allows for diverse functionalization, enhancing its versatility in synthetic chemistry .
特性
分子式 |
C12H17NO2 |
|---|---|
分子量 |
207.27 g/mol |
IUPAC名 |
3-[(3,5-dimethoxyphenyl)methyl]azetidine |
InChI |
InChI=1S/C12H17NO2/c1-14-11-4-9(3-10-7-13-8-10)5-12(6-11)15-2/h4-6,10,13H,3,7-8H2,1-2H3 |
InChIキー |
JWGKXCYLXPKNAP-UHFFFAOYSA-N |
正規SMILES |
COC1=CC(=CC(=C1)CC2CNC2)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-[(Pent-1-yn-3-yl)amino]pyridine-4-carboxylic acid](/img/structure/B13312097.png)

![Methyl 2-{1-aminospiro[4.4]nonan-1-yl}acetate](/img/structure/B13312107.png)
![Spiro[4.5]decane-1-thiol](/img/structure/B13312109.png)
![3-Fluoro-2-[(prop-2-yn-1-yl)amino]pyridine-4-carboxylic acid](/img/structure/B13312112.png)
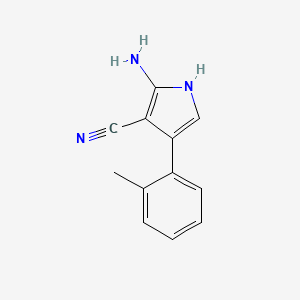


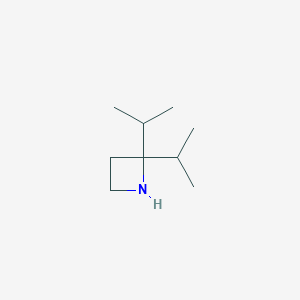
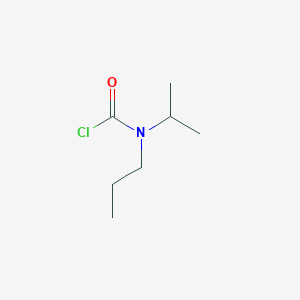
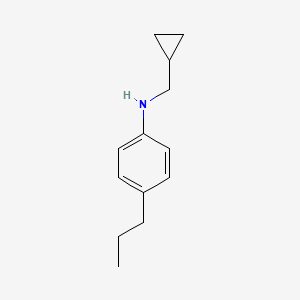
![1-[(3-Chlorothiophen-2-yl)methyl]cyclopropane-1-carbaldehyde](/img/structure/B13312150.png)
